- Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

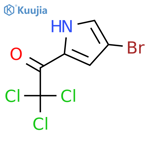

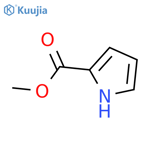

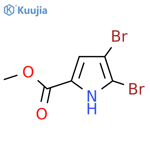

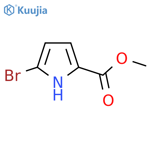

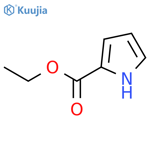

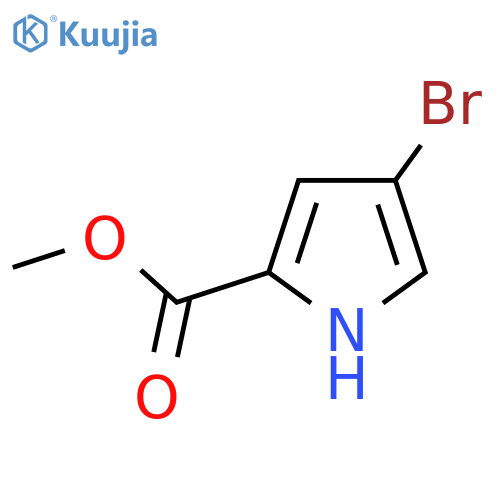

Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)

934-05-4 structure

Nome del prodotto:Methyl 4-bromo-1H-pyrrole-2-carboxylate

Numero CAS:934-05-4

MF:C6H6BrNO2

MW:204.021340847015

MDL:MFCD00832855

CID:40322

PubChem ID:253662060

Methyl 4-bromo-1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 4-bromo-1H-pyrrole-2-carboxylate

- METHYL 4-BROMOPYRROLE-2-CARBOXYLATE

- RARECHEM AL BF 1264

- 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole

- 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester

- 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER

- 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este

- 4-Bromopyrrole-2-carboxylic Acid Methyl Ester

- Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)

- 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester

- METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE

- PubChem13045

- KSC497G1P

- 4-bromo-2-methoxycarbonylpyrrole

- EBD11642

- WT1337

- RW3846

- Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)

- Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)

- HY-W007392

- Z99028679

- PB29127

- EN300-35882

- DTXSID70377039

- AM20120349

- 1Y-0815

- MFCD00832855

- ZXFCRVGOHJHZNF-UHFFFAOYSA-N

- M2583

- SCHEMBL519390

- SY007031

- AKOS005070081

- CL2807

- methyl-4-bromo-pyrrole-2-carboxylate

- FT-0602246

- J-522315

- CS-W007392

- 934-05-4

- DB-007677

- STL554985

- BBL101189

- DTXCID30328067

-

- MDL: MFCD00832855

- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3

- Chiave InChI: ZXFCRVGOHJHZNF-UHFFFAOYSA-N

- Sorrisi: BrC1=CNC(C(=O)OC)=C1

Proprietà calcolate

- Massa esatta: 202.95800

- Massa monoisotopica: 202.958

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 140

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.6

- Superficie polare topologica: 42.1

Proprietà sperimentali

- Colore/forma: Light-red to Brown Solid

- Densità: 1.674

- Punto di fusione: 101.0 to 105.0 deg-C

- Punto di ebollizione: 290.5°C at 760 mmHg

- Punto di infiammabilità: 129.5℃

- Indice di rifrazione: 1.573

- PSA: 42.09000

- LogP: 1.56380

- λmax: 271(MeOH)(lit.)

Methyl 4-bromo-1H-pyrrole-2-carboxylate Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Istruzioni di sicurezza: 24/25

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature

Methyl 4-bromo-1H-pyrrole-2-carboxylate Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Methyl 4-bromo-1H-pyrrole-2-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35882-0.5g |

methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 95.0% | 0.5g |

$21.0 | 2025-03-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010002-25G |

methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 97% | 25g |

¥ 429.00 | 2023-04-12 | |

| abcr | AB353811-100 g |

Methyl 4-bromopyrrole-2-carboxylate, 97%; . |

934-05-4 | 97% | 100g |

€444.00 | 2023-04-26 | |

| abcr | AB237029-100 g |

Methyl 4-bromo-1H-pyrrole-2-carboxylate, 95%; . |

934-05-4 | 95% | 100g |

€430.60 | 2023-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010002-50G |

methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 97% | 50g |

¥ 778.00 | 2023-04-12 | |

| Key Organics Ltd | 1Y-0815-1MG |

methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | >97% | 1mg |

£37.00 | 2025-02-08 | |

| BAI LING WEI Technology Co., Ltd. | 146087-1G |

Methyl 4-bromo-1H-pyrrole-2-carboxylate, 98% |

934-05-4 | 98% | 1G |

¥ 81 | 2022-04-26 | |

| Ambeed | A106399-10g |

Methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 97% | 10g |

$15.0 | 2025-02-28 | |

| Ambeed | A106399-25g |

Methyl 4-bromo-1H-pyrrole-2-carboxylate |

934-05-4 | 97% | 25g |

$36.0 | 2025-02-28 | |

| AstaTech | CL2807-5/G |

METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |

934-05-4 | 97% | 5g |

$46 | 2023-09-15 |

Methyl 4-bromo-1H-pyrrole-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Methanol ; rt; 10 min, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Methanol ; rt; 10 min, rt

Riferimento

- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Riferimento

- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054

Metodo di produzione 4

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -15 °C; 1 h, -15 °C; -15 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

Riferimento

- Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Methanol ; 1 h, rt

Riferimento

- Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitors, Zhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 10 min, rt

Riferimento

- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Bromine

Riferimento

- Synthesis and reactions of 3,3'-dibromodihydrodipyrrins, Journal of the Chemical Society, 1997, (10), 1443-1447

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: Methanol ; rt; 1 h, rt

Riferimento

- Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C

Riferimento

- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: Methanol ; 1 h, 0 °C

Riferimento

- Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studies, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418

Metodo di produzione 13

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C

Riferimento

- Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Physiologically active substances from marine sponges. IV: heterocyclic compounds, Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt

Riferimento

- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3), Journal of Organic Chemistry, 2018, 83(16), 9250-9255

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol , Water ; 1 d, pH 6.2, 25 °C

Riferimento

- Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination, Green Chemistry, 2011, 13(1), 102-108

Metodo di produzione 18

Condizioni di reazione

1.1 Solvents: Methanol ; rt; 10 min, rt

Riferimento

- Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection., World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione

Riferimento

- Electrophilic substitution on 2-trichloroacetylpyrrole, Tetrahedron Letters, 1979, (27), 2504-8

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Riferimento

- Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum, Bioorganic Chemistry, 2012, 44, 25-34

Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials

- Methyl 1H-pyrrole-2-carboxylate

- Ethyl 1H-pyrrole-2-carboxylate

- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 4-bromo-1H-pyrrole-2-carboxylate Letteratura correlata

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate) Prodotti correlati

- 143390-89-0(Kresoxim-Methyl)

- 99-76-3(Methyl Paraben)

- 88-12-0(1-ethenylpyrrolidin-2-one)

- 2137573-27-2(3-Fluoro-5-(fluorosulfonyl)-4-methylbenzoic acid)

- 54925-65-4(5'-O-tert-Butyldimethylsilyluridine)

- 1197571-80-4(2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide)

- 1040654-58-7(2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide)

- 1240897-87-3(5-chloro-N-(1-cyano-2-phenylethyl)-1-benzofuran-2-carboxamide)

- 2751611-39-7(Tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride)

- 1261464-65-6(5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinaldehyde)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate

Purezza:99%

Quantità:500g

Prezzo ($):592.0